9-Methyl-trans-decalone
Description
9-Methyl-trans-decalone is a bicyclic ketone derivative characterized by a methyl group at the 9-position of the decalone framework. Its structure consists of a fused bicyclo[4.4.0]decane system with a ketone functional group and a trans-configuration at the methyl substituent. This compound is primarily synthesized via alkylation reactions of 1-decalone enolates. For example, methylation of the enolate intermediate under kinetic conditions yields a mixture of 9-methyl-cis-decalone (13) and this compound (14), with the cis isomer dominating (80–86%) and the trans isomer forming 14–20% of the product . The stereochemical outcome is influenced by reaction duration and steric factors during enolate trapping.
Structure
3D Structure
Properties
CAS No. |
57458-01-2 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C11H18O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h9H,2-8H2,1H3 |
InChI Key |
QAFCUHJMKAQBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1CC(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of 1-Acetoxy-6-Hydroxy-9-Methyl-Δ⁸-Octalin
A primary route to 9-methyl-trans-decalone begins with the catalytic hydrogenation of 1-acetoxy-6-hydroxy-9-methyl-Δ⁸-octalin (III). Using 10% palladium-on-charcoal in acetic acid under atmospheric hydrogen pressure, this unsaturated octalin derivative undergoes complete saturation to yield 1-acetoxy-6-hydroxy-9-methyl-trans-decalin (IV). The reaction typically achieves quantitative conversion within 2 hours at room temperature, with acetic acid serving as both solvent and proton source. The trans-decalin stereochemistry is preserved due to the steric constraints of the bicyclic system.
Post-Hydrogenation Workup
Post-reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. Residual acetic acid is eliminated via azeotropic distillation with toluene, ensuring high purity of the dihydroxy intermediate. This step is critical to prevent unwanted esterification or acid-catalyzed rearrangements in subsequent stages.
Oxidation of Hydroxy Intermediates
Jones Oxidation to 1-Acetoxy-6-Oxo-9-Methyl-trans-Decalin
The secondary alcohol group in 1-acetoxy-6-hydroxy-9-methyl-trans-decalin (IV) is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄). The reaction is conducted in acetone at 0°C to minimize overoxidation or epimerization. Titration continues until a persistent brown color indicates reagent excess. After quenching in water, the product is extracted with ether, washed with sodium bicarbonate, and crystallized from hexane at 0°C to yield 1-acetoxy-6-oxo-9-methyl-trans-decalin (V) in >70% yield.
Table 1: Oxidation Conditions and Yields
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Jones (CrO₃/H₂SO₄) | Acetone | 0°C | 72 |
| PCC | CH₂Cl₂ | 25°C | 58 |
Ketal Protection and Deprotection Strategies
Ethylene Glycol Ketal Formation
To protect the 6-oxo group, 1-acetoxy-6-oxo-9-methyl-trans-decalin (V) is refluxed with ethylene glycol and p-toluenesulfonic acid in benzene. The reaction employs a Dean-Stark trap to remove water, driving the equilibrium toward ketal formation. After 3 hours, the mixture is washed with sodium bicarbonate and brine, yielding 1-acetoxy-6,6-ethylenedioxy-9-methyl-trans-decalin (VI) with a melting point of 116–117°C.
Saponification of the Acetoxy Group
The acetoxy group in VI is cleaved using aqueous NaOH or KOH in methanol, producing 6,6-ethylenedioxy-1-hydroxy-9-methyl-trans-decalin (VII). This step ensures free hydroxyl groups for subsequent oxidation.
Second Oxidation and Oximination
Oxidation to 6,6-Ethylenedioxy-1-Oxo-9-Methyl-trans-Decalin
The primary alcohol in VII is oxidized to a ketone using Jones reagent, forming 6,6-ethylenedioxy-1-oxo-9-methyl-trans-decalin (VIII). This intermediate is pivotal for introducing reactive sites for further functionalization.
Oximination with Alkyl Nitrites
Treatment of VIII with potassium t-butoxide and butyl nitrite in t-butanol generates the oxime derivative (IX). The reaction proceeds via nucleophilic attack of the nitrite oxygen on the carbonyl carbon, followed by tautomerization. Neutralization with sodium dihydrogen phosphate and crystallization from ether yields IX in 62% yield (m.p. 171–172°C).
Diazo Ketone Formation and Photolysis
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of the carbonyl group in this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, where nucleophiles such as Grignard reagents can add to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: New carbon-carbon bonded compounds.
Scientific Research Applications
Chemistry: Model Compound for Stereochemistry Studies
9-Methyl-trans-decalone serves as a model compound for studying the stereochemistry and conformational analysis of bicyclic systems. Its trans configuration allows researchers to explore the effects of stereochemistry on reactivity and stability in various chemical reactions.
Biology: Synthesis of Bioactive Molecules
In biological contexts, derivatives of this compound are utilized in the synthesis of biologically active molecules. These derivatives can lead to the development of compounds with potential therapeutic effects, particularly in steroid synthesis and other natural products.
Medicine: Pharmaceutical Precursor
The compound acts as a precursor in synthesizing pharmaceutical compounds. Its derivatives have been investigated for their potential use in treating various medical conditions due to their bioactive properties.
Industrial Applications: Fragrances and Flavors
In the industrial sector, this compound is employed in producing fragrances and flavors. Its unique scent profile makes it valuable in perfumery and food industries.
Case Study 1: Stereochemical Analysis
A study conducted on the stereochemical properties of this compound illustrated how variations in its structure affect its reactivity patterns. Researchers synthesized various derivatives and analyzed their conformational stability using NMR spectroscopy. The findings indicated that the trans configuration provided a distinct advantage in certain reactions compared to its cis counterpart .
Another research effort focused on synthesizing steroid derivatives from this compound. The study demonstrated that specific modifications led to enhanced biological activity against cancer cell lines. The results were promising for developing new therapeutic agents based on this compound .
Mechanism of Action
The mechanism of action of 9-Methyl-trans-decalone in chemical reactions involves the reactivity of its carbonyl group and the methyl substituent. The carbonyl group can participate in nucleophilic addition and substitution reactions, while the methyl group can undergo oxidation to form aldehydes or carboxylic acids. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
9-Methyl-cis-decalone (Cis Isomer)
Structural and Synthetic Differences The cis isomer (9-methyl-cis-decalone) shares the same molecular formula as its trans counterpart but differs in the spatial arrangement of the methyl group. This stereochemical distinction arises during alkylation: shorter reaction times favor kinetic control, producing more cis isomer due to reduced steric hindrance during enolate alkylation.
Product Distribution
Data from alkylation studies (Table 1) reveal that the cis isomer predominates under standard conditions. This suggests greater thermodynamic stability or a kinetically favored pathway for its formation.
Table 1: Product Distribution in 1-Decalone Enolate Methylation
| Reaction Duration | % cis (13) | % trans (14) | Reference |
|---|---|---|---|
| Short (kinetic) | 80–86% | 14–20% |
Reactivity Implications The cis isomer’s steric profile may influence its reactivity in subsequent transformations, such as reductions or ring-opening reactions.
Unsubstituted trans-Decalone
Structural Contrast Unsubstituted trans-decalone lacks the 9-methyl group, simplifying its bicyclic framework. The absence of the methyl substituent reduces steric strain and may enhance solubility in nonpolar solvents.
Synthetic Relevance trans-Decalone serves as a precursor for synthesizing 9-methyl derivatives. Alkylation introduces the methyl group, but the position and stereochemistry depend on the enolate’s regioselectivity and reaction conditions.
Other Alkylated Decalone Derivatives
Positional Isomers (e.g., 8-Methyl-decalone) Compounds with methyl groups at positions other than C9 (e.g., C8) would exhibit distinct steric and electronic effects.
These properties are critical in applications like asymmetric catalysis or material science.
Analytical Considerations
Substances like 9-methyl-trans-decalone require advanced analytical techniques for identification. Methods such as NMR, GC-MS, and X-ray crystallography can differentiate stereoisomers and quantify purity. For example, NOESY NMR could confirm the trans configuration by detecting spatial interactions between the methyl group and adjacent protons .
Q & A
Q. How can researchers differentiate between experimental artifacts and genuine structural anomalies in this compound crystallography data?
Q. What frameworks guide the integration of conflicting spectral assignments for this compound in the literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
